
Methyl 3-oxo-4-pentenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-oxo-4-pentenoate can be synthesized through several methods. One common approach involves the base-induced condensation of acrolein and ethyl acetate, followed by oxidation with Jones reagent . Another method includes the treatment of acrolein with ethyl lithiodiazoacetate, followed by rhodium(II) acetate-mediated rearrangement of carbene intermediates . These methods typically require stringent conditions and are not always suitable for large-scale synthesis.
Industrial Production Methods
Industrial production of this compound often involves the alkylation of the dianion of methyl acetoacetate with (iodomethyl)phenylsulfide, followed by oxidation and elimination reactions . This method provides a stable precursor that can be used to generate the desired compound in high yields.
化学反应分析
Types of Reactions
Methyl 3-oxo-4-pentenoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in substitution reactions, particularly at the keto group.
Common Reagents and Conditions
Oxidation: Jones reagent is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Methyl 3-oxo-4-pentenoate is widely used in scientific research due to its versatility. Some of its applications include:
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of various drugs and bioactive compounds.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of methyl 3-oxo-4-pentenoate involves its ability to participate in various chemical reactions due to the presence of both a keto group and an ester group. These functional groups allow the compound to act as both a nucleophile and an electrophile, enabling it to undergo a wide range of reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Methyl 3-oxo-4-pentenoate can be compared with similar compounds such as methyl trans-4-oxo-2-pentenoate and ethyl 3-oxo-4-pentenoate . These compounds share similar structures but differ in their specific functional groups and reactivity. This compound is unique due to its specific combination of a keto group and an ester group, which provides it with distinct reactivity and versatility in synthetic applications.
List of Similar Compounds
- Methyl trans-4-oxo-2-pentenoate
- Ethyl 3-oxo-4-pentenoate
- Methyl 3-methyl-4-oxopentanoate
属性
CAS 编号 |
37734-05-7 |
|---|---|
分子式 |
C6H8O3 |
分子量 |
128.13 g/mol |
IUPAC 名称 |
methyl 3-oxopent-4-enoate |
InChI |
InChI=1S/C6H8O3/c1-3-5(7)4-6(8)9-2/h3H,1,4H2,2H3 |
InChI 键 |
ZQUPQDCVMAQIKI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


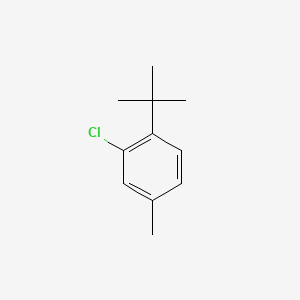





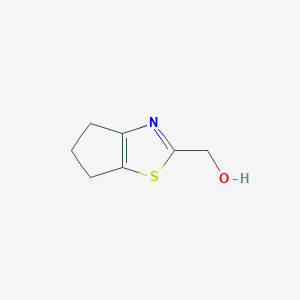

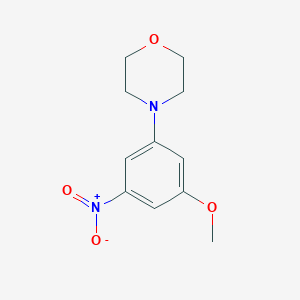


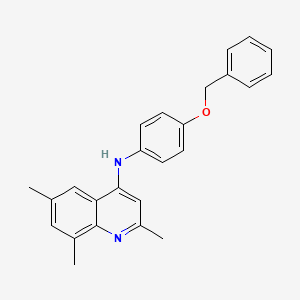
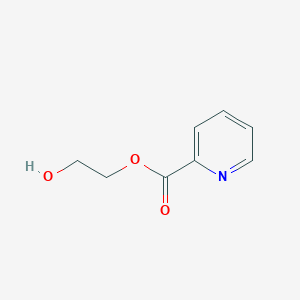
![1-ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B13982489.png)
